molecular formula C22H33N3O5 B1242815 2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- CAS No. 210484-07-4

2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)-

Cat. No.: B1242815
CAS No.: 210484-07-4
M. Wt: 419.5 g/mol
InChI Key: BJOZETKUSDMMAN-QRVBRYPASA-N
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Description

2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)-, also known as A-177430, is a chemical compound with the molecular formula C22H33N3O5. It is identified by its unique ingredient identifier (UNII) 6Q34G5plnl. This compound is notable for its specific molecular structure and properties, which make it of interest in various scientific and industrial applications .

Preparation Methods

The synthesis of 2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- involves several steps, typically starting with the preparation of the core structure followed by the addition of functional groups. The synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired molecular configuration. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core structure .

Scientific Research Applications

2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. Industrial applications include its use in the development of new materials or as a component in various chemical processes .

Mechanism of Action

The mechanism of action of 2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key enzymes or receptors that play a role in the compound’s effects .

Comparison with Similar Compounds

2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar molecular structures or functional groups. The comparison can focus on differences in reactivity, stability, or biological activity, which can provide insights into the specific advantages or limitations of 2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- .

Properties

CAS No.

210484-07-4

Molecular Formula

C22H33N3O5

Molecular Weight

419.5 g/mol

IUPAC Name

(7R,8R,11S)-7-N-hydroxy-11-N-methyl-8-(2-methylpropyl)-9-oxo-2-oxa-10-azabicyclo[11.2.2]heptadeca-1(15),13,16-triene-7,11-dicarboxamide

InChI

InChI=1S/C22H33N3O5/c1-14(2)12-18-17(21(27)25-29)6-4-5-11-30-16-9-7-15(8-10-16)13-19(22(28)23-3)24-20(18)26/h7-10,14,17-19,29H,4-6,11-13H2,1-3H3,(H,23,28)(H,24,26)(H,25,27)/t17-,18-,19+/m1/s1

InChI Key

BJOZETKUSDMMAN-QRVBRYPASA-N

Isomeric SMILES

CC(C)C[C@@H]1[C@@H](CCCCOC2=CC=C(C[C@H](NC1=O)C(=O)NC)C=C2)C(=O)NO

SMILES

CC(C)CC1C(CCCCOC2=CC=C(CC(NC1=O)C(=O)NC)C=C2)C(=O)NO

Canonical SMILES

CC(C)CC1C(CCCCOC2=CC=C(CC(NC1=O)C(=O)NC)C=C2)C(=O)NO

Synonyms

A 177430
A-177430

Origin of Product

United States

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